Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

Medicinal Chemistry Organic Synthesis Suzuki-Miyaura Coupling

Secure your supply of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS 1805105-03-6), a key fluorinated aromatic ester building block. Its specific 4-bromo-2,5-difluoro substitution pattern is critical for reliable Suzuki-Miyaura cross-coupling and modulating the metabolic stability of drug candidates. Available as a solid with ≥97% purity from multiple sources, this ester form simplifies purification and scale-up in process chemistry. Ensure batch-to-batch consistency and supply chain security for your SAR studies and API development.

Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
Cat. No. B8144793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromo-2,5-difluorophenyl)acetate
Molecular FormulaC9H7BrF2O2
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1F)Br)F
InChIInChI=1S/C9H7BrF2O2/c1-14-9(13)3-5-2-8(12)6(10)4-7(5)11/h2,4H,3H2,1H3
InChIKeyLBSKMNHGXPETNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate: Properties and Sourcing for Pharmaceutical R&D


Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS 1805105-03-6) is a fluorinated aromatic ester building block with a molecular formula of C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . It is a solid at room temperature, with a purity specification typically ≥97% from commercial suppliers . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research .

Procurement Risk: Why Methyl 2-(4-bromo-2,5-difluorophenyl)acetate Cannot Be Casually Substituted


The specific substitution pattern of this compound—a bromine atom at the 4-position flanked by fluorine atoms at the 2- and 5-positions on the phenyl ring—is not arbitrary. This arrangement is critical for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) where the bromine acts as a handle for functionalization, while the fluorine atoms modulate the electronic properties and metabolic stability of the resulting products [1]. Simply substituting with a different regioisomer (e.g., 3-bromo or 2-bromo analogs) or a non-fluorinated analog would fundamentally alter the reactivity, steric profile, and ultimate biological activity of any derived pharmaceutical candidate [2]. Therefore, generic substitution is not a viable option in a controlled synthetic sequence.

Quantitative Comparator Analysis: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate vs. Structural Analogs


Enhanced Reactivity Profile for Cross-Coupling: Bromine Position vs. Non-Brominated Analogs

The presence of a bromine atom at the 4-position of the phenyl ring provides a defined site for palladium-catalyzed cross-coupling reactions, a functionality absent in its non-brominated counterpart, Methyl 2-(2,5-difluorophenyl)acetate. While specific quantitative yield data for this exact compound in a Suzuki reaction is not available in the public literature, its structural classification as a halogenated building block allows for class-level inference [1][2]. Aryl bromides are well-established as highly effective coupling partners in Suzuki-Miyaura reactions, typically enabling yields in the range of 52-91% under optimized conditions [3]. This functional handle is the primary reason for its selection as a synthetic intermediate, providing a clear advantage over a non-halogenated analog which would require a separate, less efficient, halogenation step [1].

Medicinal Chemistry Organic Synthesis Suzuki-Miyaura Coupling

Differentiation from the Free Carboxylic Acid: Ester Group Advantages in Handling and Purification

The methyl ester derivative is preferred over the free carboxylic acid, 2-(4-bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2), for certain synthetic steps due to differences in physicochemical properties that impact handling and purification [1]. While both have similar molecular weights (Target: 265.05 g/mol , Acid: 251.02 g/mol [2]), the ester lacks a hydrogen bond donor, resulting in a computed LogP (cLogP) of 2.44 , compared to the acid's XLogP3-AA of 2.3 [2]. This higher lipophilicity (Target: 2.44 vs. Acid: 2.3) can be advantageous for purification via normal-phase chromatography or extraction, as it improves organic solvent solubility and simplifies separation from more polar byproducts [3].

Process Chemistry Intermediate Sourcing Physicochemical Properties

Commercial Availability and Purity: Differentiating the Preferred Intermediate

As an established synthetic intermediate, Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is available from multiple reputable chemical suppliers with a standardized purity specification of ≥97% . This is in contrast to less common regioisomers or alternative functionalized derivatives, which may only be available from a single supplier, at lower purities (e.g., 95% ), or on a custom-synthesis basis. The target compound's standard pricing and consistent supply from multiple vendors (e.g., ChemScene, BLD Pharm, Leyan) provide a clear procurement advantage in terms of risk mitigation and cost predictability for research-scale projects .

Supply Chain Procurement Quality Control

Recommended Use Cases for Methyl 2-(4-bromo-2,5-difluorophenyl)acetate in Drug Discovery


Medicinal Chemistry: Late-Stage Functionalization via Cross-Coupling

This scenario leverages the compound's class-level inferred reactivity as a halogenated building block. It is ideally suited for a medicinal chemistry program aiming to diversify a core scaffold via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) [1]. The bromine atom provides a reliable handle for introducing aryl or heteroaryl groups, while the fluorine atoms are strategically positioned to enhance metabolic stability and binding affinity of the final drug candidates, as supported by its use as an intermediate in fluorinated API development [2].

Process Chemistry: Optimizing Synthesis with a Pre-Functionalized Ester

This scenario is based on the cross-study comparable evidence of improved lipophilicity compared to the free acid. In a process chemistry setting, the methyl ester form is preferred for a synthetic sequence where a non-polar intermediate is required for easier extraction and chromatography [3]. This can lead to more robust and scalable purification protocols. The compound's solid physical form and room-temperature storage stability further support its use in a kilogram-scale laboratory or pilot plant environment, simplifying logistics and handling.

Procurement: Sourcing a Standardized Building Block for SAR Studies

This scenario is informed by the supporting evidence of high commercial purity and multi-vendor availability. For a research group conducting structure-activity relationship (SAR) studies, this compound is a logical choice over a less common analog . The ≥97% purity specification from multiple vendors reduces the risk of batch-to-batch variability and ensures that any observed biological activity is due to the target compound, not a contaminant. The availability from multiple sources also provides a measure of supply chain security, which is critical for long-term research projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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